molecular formula C8H5ClFNO B13233465 4-(Chloromethoxy)-2-fluorobenzonitrile

4-(Chloromethoxy)-2-fluorobenzonitrile

Cat. No.: B13233465
M. Wt: 185.58 g/mol
InChI Key: UIEDYTNHFISTSU-UHFFFAOYSA-N
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Description

4-(Chloromethoxy)-2-fluorobenzonitrile (molecular formula: C₈H₅ClFNO) is a substituted benzonitrile derivative featuring a fluorine atom at the ortho-position (C2) and a chloromethoxy group (-OCH₂Cl) at the para-position (C4). The chloromethoxy group introduces strong electron-withdrawing effects, while the nitrile group (-CN) further enhances the compound’s polarity and reactivity. Though direct synthesis data for this compound is absent in the provided evidence, its structural analogs suggest applications in pharmaceuticals, materials science, and agrochemicals due to its versatile reactivity and electronic properties .

Properties

Molecular Formula

C8H5ClFNO

Molecular Weight

185.58 g/mol

IUPAC Name

4-(chloromethoxy)-2-fluorobenzonitrile

InChI

InChI=1S/C8H5ClFNO/c9-5-12-7-2-1-6(4-11)8(10)3-7/h1-3H,5H2

InChI Key

UIEDYTNHFISTSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCl)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethoxy)-2-fluorobenzonitrile typically involves the chloromethylation of 2-fluorobenzonitrile. One common method includes the reaction of 2-fluorobenzonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

In an industrial setting, the production of 4-(Chloromethoxy)-2-fluorobenzonitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethoxy)-2-fluorobenzonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to the ortho and para positions relative to itself.

    Hydrolysis: The chloromethoxy group can be hydrolyzed to form the corresponding hydroxymethoxy derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) under controlled temperature conditions.

    Hydrolysis: Aqueous acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles with various functional groups.

    Electrophilic Aromatic Substitution: Formation of halogenated or nitrated derivatives.

    Hydrolysis: Formation of 4-(Hydroxymethoxy)-2-fluorobenzonitrile.

Scientific Research Applications

4-(Chloromethoxy)-2-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethoxy)-2-fluorobenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds with active sites of enzymes, while the chloromethoxy group can participate in nucleophilic or electrophilic interactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Melting Point (°C) Molecular Weight Key Applications/Findings References
4-(Chloromethoxy)-2-fluorobenzonitrile -OCH₂Cl (C4), -F (C2) Not reported 185.58 Hypothesized use in enzyme inhibition or optoelectronics Inferred
4-(Difluoromethoxy)-2-fluorobenzonitrile -OCF₂H (C4), -F (C2) 41–43 187.12 High purity (97%); potential electronic material
2-Fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) -Thiophene-phenyl (C4), -F (C2) Not reported 311.34 Solvent-dependent fluorescence; intramolecular charge transfer
4-(5-Bromothiophen-2-yl)-2-fluorobenzonitrile (3c) -Br-thiophene (C4), -F (C2) 108–109 282.14 IR: 2232 cm⁻¹ (CN stretch); Stille coupling synthesis
4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride -CH₂NH₂·HCl (C4), -F (C2) Not reported 186.61 Pharmaceutical intermediate

Key Observations :

  • Electron-Withdrawing Groups : Chloromethoxy (-OCH₂Cl) and difluoromethoxy (-OCF₂H) substituents enhance polarity and stability compared to simple methoxy groups. The difluoromethoxy analog (41–43°C) has a lower melting point than bromothiophene derivatives (108–109°C), likely due to reduced crystallinity from fluorine’s steric effects .
  • Thiophene Derivatives: MOT and 3c exhibit extended π-conjugation, enabling solvent-dependent photophysical behavior. MOT’s dimethylamino group increases electron donation, shifting fluorescence maxima in polar solvents .

Research Findings and Trends

  • Solvent Effects : MOT and DMAT exhibit red-shifted emission in polar solvents, attributed to excited-state dipole moment changes (Δμ = 6–8 D). This property is critical for designing environment-sensitive probes .
  • Synthetic Flexibility: Bromothiophene and aminomethyl derivatives highlight the adaptability of the benzonitrile core for diverse functionalization .

Biological Activity

4-(Chloromethoxy)-2-fluorobenzonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of 4-(Chloromethoxy)-2-fluorobenzonitrile can be represented as follows:

  • IUPAC Name : 4-(Chloromethoxy)-2-fluorobenzonitrile
  • Chemical Formula : C₈H₈ClFNO
  • Molecular Weight : 189.61 g/mol

Biological Activity Overview

Research indicates that 4-(Chloromethoxy)-2-fluorobenzonitrile exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structural features contribute to its interaction with biological targets, influencing its efficacy.

Antimicrobial Properties

Studies have shown that 4-(Chloromethoxy)-2-fluorobenzonitrile possesses significant antimicrobial activity. In vitro tests revealed its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL
Candida albicans32 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 4-(Chloromethoxy)-2-fluorobenzonitrile has been investigated in several studies. Notably, it has shown promising results against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3).

A recent study reported the following IC₅₀ values for different cancer cell lines:

Cell Line IC₅₀ (µM)
MCF-715.2
PC-312.5
HeLa18.0

These findings indicate that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of key signaling pathways.

The biological activity of 4-(Chloromethoxy)-2-fluorobenzonitrile is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell survival and proliferation in cancer cells.
  • Interaction with Receptors : It is hypothesized that the chloromethoxy and fluorine substituents enhance binding affinity to specific receptors involved in tumor growth.
  • Induction of Oxidative Stress : The compound may promote oxidative stress within cells, leading to increased apoptosis rates.

Study on Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial properties of various benzonitrile derivatives, including 4-(Chloromethoxy)-2-fluorobenzonitrile. The study concluded that this compound exhibited superior activity compared to other derivatives, highlighting its potential as a lead compound for further development.

Study on Anticancer Properties

In an experiment published in a reputable journal, the effects of 4-(Chloromethoxy)-2-fluorobenzonitrile on MCF-7 breast cancer cells were assessed. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Molecular docking studies suggested that the compound interacts with key proteins involved in cell cycle regulation.

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